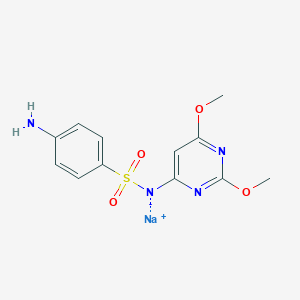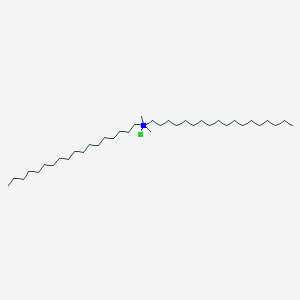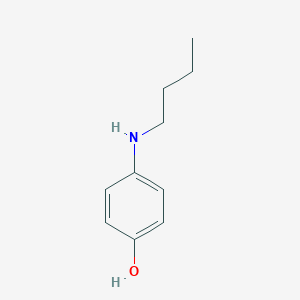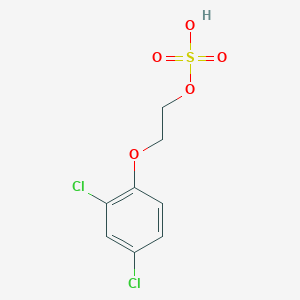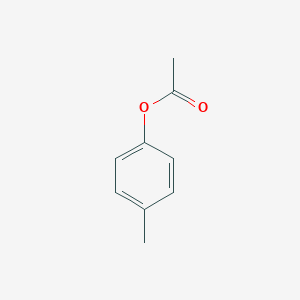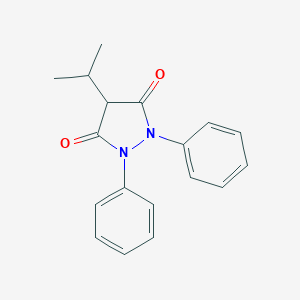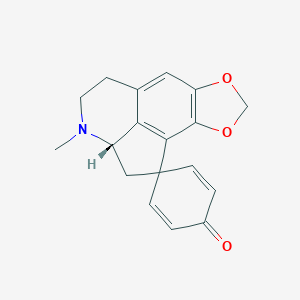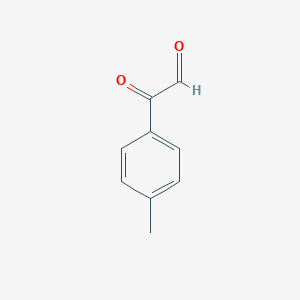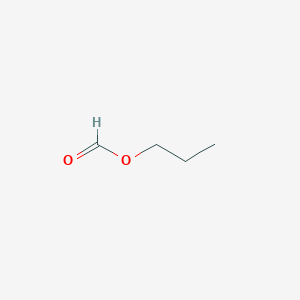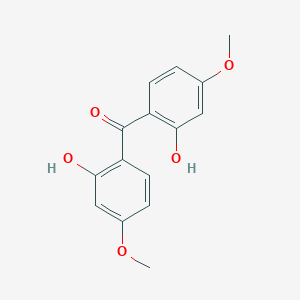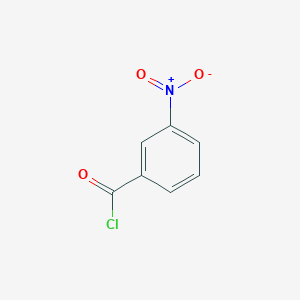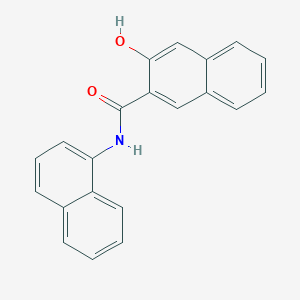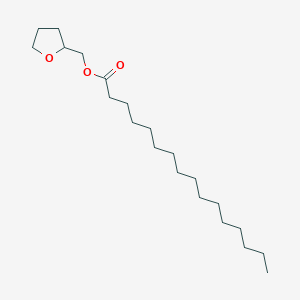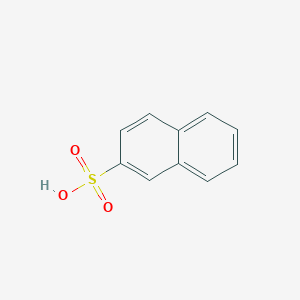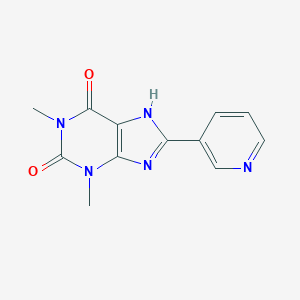
8-(3-Pyridyl)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Pyridyl)theophylline is a chemical compound that belongs to the class of methylxanthine derivatives. It is commonly used as a research tool in various scientific fields due to its unique properties.
Wirkmechanismus
8-(3-Pyridyl)theophylline acts as a competitive antagonist of the adenosine A1 receptor. It blocks the binding of adenosine to the receptor, thereby preventing its inhibitory effects on neurotransmission. This leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which results in various physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 8-(3-Pyridyl)theophylline are mainly due to its action on the adenosine receptor system. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological processes such as mood regulation, attention, and memory. The compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-(3-Pyridyl)theophylline in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to study the effects of blocking this receptor without affecting other adenosine receptors. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists.
Zukünftige Richtungen
There are several future directions for research on 8-(3-Pyridyl)theophylline. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Another area of research is the development of more potent and selective adenosine receptor antagonists based on the structure of 8-(3-Pyridyl)theophylline. Additionally, further studies are needed to elucidate the exact mechanisms underlying the compound's anti-inflammatory and immunomodulatory effects.
Conclusion:
In conclusion, 8-(3-Pyridyl)theophylline is a unique compound with a wide range of scientific research applications. Its high selectivity for the adenosine A1 receptor makes it a valuable tool in studying the adenosine receptor system. Further research is needed to fully understand the compound's potential therapeutic applications and to develop more potent and selective adenosine receptor antagonists.
Synthesemethoden
8-(3-Pyridyl)theophylline can be synthesized by reacting 3-pyridylboronic acid with theophylline in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product with high purity.
Wissenschaftliche Forschungsanwendungen
8-(3-Pyridyl)theophylline has a wide range of scientific research applications. It is commonly used as a tool in studying the adenosine receptor system, which plays a crucial role in various physiological processes such as neurotransmission, cardiovascular function, and immune response. The compound has also been used in the study of caffeine metabolism, as it is a structural analogue of caffeine.
Eigenschaften
CAS-Nummer |
1029-62-5 |
|---|---|
Produktname |
8-(3-Pyridyl)theophylline |
Molekularformel |
C12H11N5O2 |
Molekulargewicht |
257.25 g/mol |
IUPAC-Name |
1,3-dimethyl-8-pyridin-3-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-4-3-5-13-6-7/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
XUYWNICQFANXQY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3 |
Andere CAS-Nummern |
1029-62-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



